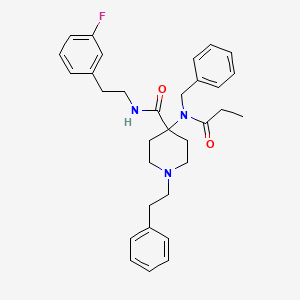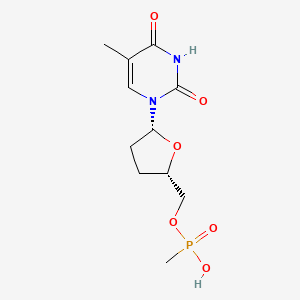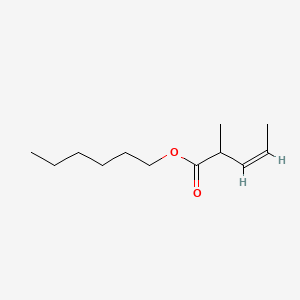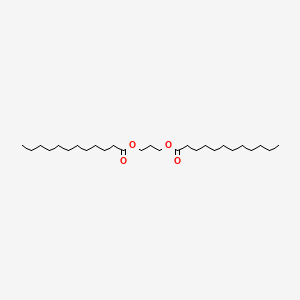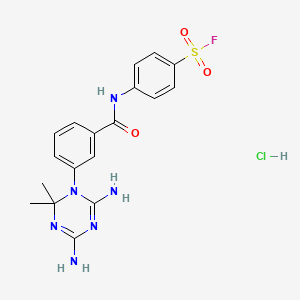
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of fluorosulfonyl and triazine moieties, contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the fluorosulfonylphenylaminocarbonyl group. Common reagents used in these reactions include triazine precursors, amines, and sulfonyl chlorides. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles; solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((4-Chlorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride
- 1-((4-Methylsulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride
Uniqueness
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
19188-57-9 |
|---|---|
Fórmula molecular |
C18H20ClFN6O3S |
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
4-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C18H19FN6O3S.ClH/c1-18(2)24-16(20)23-17(21)25(18)13-5-3-4-11(10-13)15(26)22-12-6-8-14(9-7-12)29(19,27)28;/h3-10H,1-2H3,(H,22,26)(H4,20,21,23,24);1H |
Clave InChI |
UZAKGIYDWJJDBO-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)F)N)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


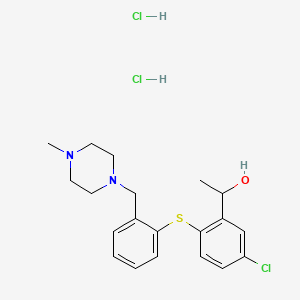

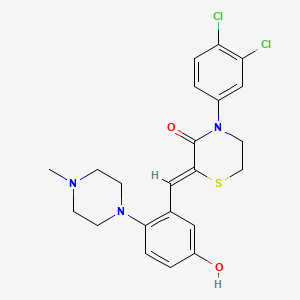
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)


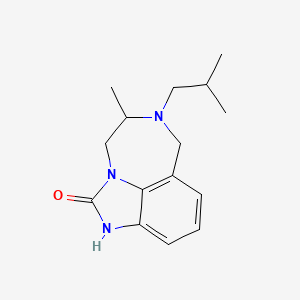

![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
